(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone
Overview
Description
(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone, commonly known as TMCI-1, is a synthetic molecule with a wide range of applications in scientific research. TMCI-1 is a small organic molecule composed of a cyclopropyl group and an indole ring. It has been used in a variety of studies, including those involving drug metabolism, drug transport, and the study of enzyme regulation.
Scientific Research Applications
TMCI-1 has a wide range of applications in scientific research. It has been used in studies involving drug metabolism, drug transport, and the study of enzyme regulation. It has also been used in studies of the effects of various drugs on the central nervous system and in the study of the role of epigenetics in disease. Additionally, TMCI-1 has been used in studies of the effects of various drugs on the cardiovascular system and in the study of the role of nutrition in disease.
Mechanism Of Action
The mechanism of action of TMCI-1 is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as an inhibitor of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.
Biochemical And Physiological Effects
TMCI-1 has been shown to have a variety of biochemical and physiological effects. In studies involving drug metabolism, it has been shown to reduce the metabolism of certain drugs, including certain antibiotics and antipsychotics. Additionally, it has been shown to reduce the activity of certain enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. In studies involving the central nervous system, it has been shown to reduce the activity of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.
Advantages And Limitations For Lab Experiments
TMCI-1 has several advantages and limitations for lab experiments. One advantage is that it is a small, easily synthesized molecule, making it relatively inexpensive and easy to use in laboratory experiments. Additionally, it has a wide range of applications in scientific research, making it a versatile tool for laboratory studies.
However, TMCI-1 also has several limitations. For example, it is not very stable in solution, making it difficult to use in long-term experiments. Additionally, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. Finally, it can be toxic to some organisms, making it unsuitable for use in certain experiments.
Future Directions
There are several potential future directions for the use of TMCI-1. For example, further research could be conducted to explore the potential of TMCI-1 as an inhibitor of cytochrome P450 enzymes and other enzymes involved in drug metabolism. Additionally, further research could be conducted to explore the potential of TMCI-1 as an inhibitor of the serotonin transporter and other transporters involved in the regulation of neurotransmitters. Finally, further research could be conducted to explore the potential of TMCI-1 as an inhibitor of other enzymes involved in the regulation of metabolism and other physiological processes.
properties
IUPAC Name |
(2,2,3,3-tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3NO/c1-18(2)17(19(18,3)4)16(25)14-12-24(11-7-10-20(21,22)23)15-9-6-5-8-13(14)15/h5-6,8-9,12,17H,7,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXYKZYTXIEEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024738 | |
Record name | (2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone | |
CAS RN |
895155-78-9 | |
Record name | (2,2,3,3-Tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895155-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | XLR-12 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XLR-12 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG79K9XQF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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